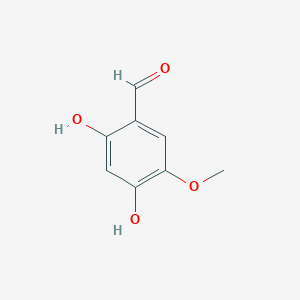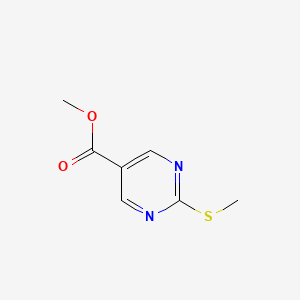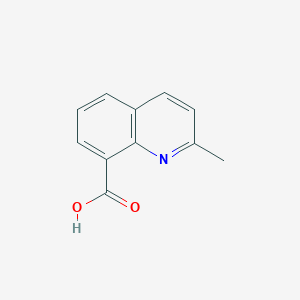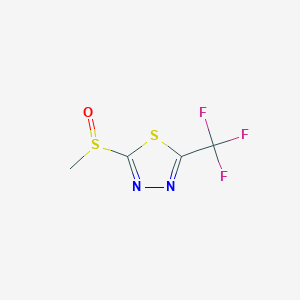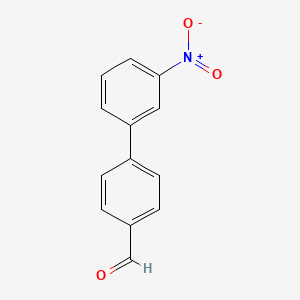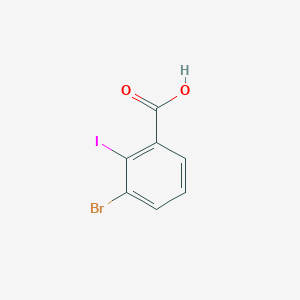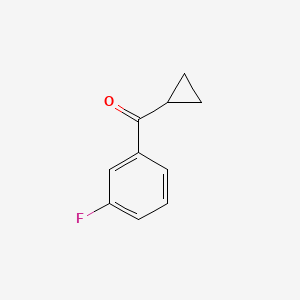
Cyclopropyl 3-fluorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl 3-fluorophenyl ketone is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of cyclopropyl compounds involves several methods. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl trifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is also used .Molecular Structure Analysis
The molecular structure of Cyclopropyl 3-fluorophenyl ketone consists of a cyclopropyl group attached to a ketone group, which is further attached to a 3-fluorophenyl group . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis
The chemical reactions involving cyclopropyl compounds are diverse. They can undergo cobalt-catalyzed cross-coupling with alkyl iodides , Suzuki-Miyaura coupling with aryl chlorides , and Pd-catalyzed cross-coupling with aryl bromides or triflates .Physical And Chemical Properties Analysis
Cyclopropyl 3-fluorophenyl ketone has a density of 1.22 g/cm3 . Its boiling point is 242.6°C at 760 mmHg . The compound is not flammable .Scientific Research Applications
-
Cycloaddition Reactions
- Field : Organic Synthesis
- Application : Cyclopropane derivatives, such as cyclopropyl ketones, have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products; asymmetric synthesis of cyclic frameworks; and building blocks for natural products .
- Methods : Cyclopropane cycloadditions can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes .
- Results : This method has demonstrated usefulness in the exploration of new synthetic methods .
-
Preparation of α,β-Unsaturated Ketones
- Field : Organic Chemistry
- Application : The synthesis of α,β-unsaturated CF3-containing ketones and their use in organic chemistry are reviewed .
- Methods : The formation of 4-, 5-, 6- and 7-membered heterocycles bearing a CF3 group based on reactions of α,β-unsaturated CF3-containing ketones with different nucleophiles are discussed .
- Results : The introduction of fluorine into organic compounds often permits dramatic modification of their chemical and pharmaceutical properties .
-
Catalytic Formal [3 + 2] Cycloadditions
- Field : Catalysis
- Application : Alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners .
- Methods : The process involves the use of alkyl cyclopropyl ketones in catalytic formal [3 + 2] cycloadditions .
- Results : This method efficiently delivers complex, sp3-rich products .
Safety And Hazards
Cyclopropyl 3-fluorophenyl ketone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapours. Contact with skin and eyes should be avoided . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
cyclopropyl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNNIFXPWYLBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505828 |
Source


|
| Record name | Cyclopropyl(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3-fluorophenyl ketone | |
CAS RN |
77972-82-8 |
Source


|
| Record name | Cyclopropyl(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropyl(3-fluorophenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)
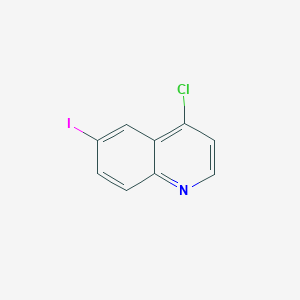
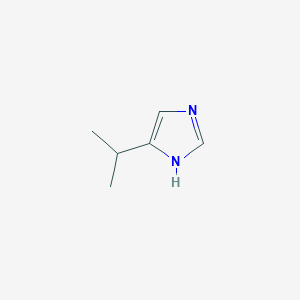
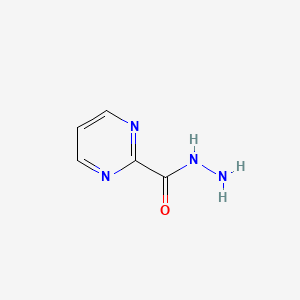
![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)
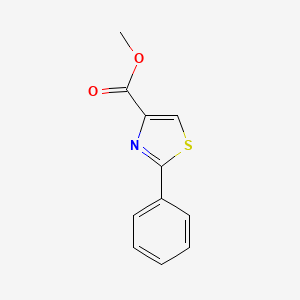
![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)

